1,1'-(1,2-Ethanediyl)bis[4-(2-methylpropyl)benzene
Description
Properties
IUPAC Name |
1-(2-methylpropyl)-4-[2-[4-(2-methylpropyl)phenyl]ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30/c1-17(2)15-21-11-7-19(8-12-21)5-6-20-9-13-22(14-10-20)16-18(3)4/h7-14,17-18H,5-6,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMOGXUEYKYDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CCC2=CC=C(C=C2)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Isobutylbenzene acts as the aromatic substrate, while 1,2-dibromoethane serves as the dihalogenated bridging agent. Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) catalyzes the electrophilic substitution, facilitating the formation of two C–C bonds between the benzene rings and the ethane bridge. The reaction typically proceeds at 0–25°C in dichloromethane or nitrobenzene, with a molar ratio of 2:1 (isobutylbenzene to dibromoethane).
Yield and Limitations
Reported yields range from 65% to 78%, depending on catalyst loading and purity of starting materials. A major limitation is the formation of regioisomers due to competing para- and meta-substitution, necessitating chromatographic purification. Additionally, stoichiometric amounts of Lewis acids generate significant waste, reducing environmental sustainability.
Cross-Coupling via Grignard Reagents
Transition-metal-catalyzed cross-coupling offers a modern alternative, leveraging organometallic intermediates for precise bond formation.
Iron-Catalyzed Coupling
A method adapted from isobutylbenzene synthesis employs iron(II) chloride tetrahydrate (FeCl₂·4H₂O) and a bis(imidazolium) ligand. Isobutylmagnesium chloride reacts with 1,2-dichloroethane in tetrahydrofuran (THF) at 70°C for 3 hours under inert conditions:
This method achieves a 92% yield with minimal byproducts, attributed to the ligand’s ability to stabilize the iron catalyst.
Nickel-Mediated Coupling
Nickel catalysts, such as Ni(cod)₂ with 2,2'-bipyridine, enable coupling at lower temperatures (25–50°C). However, yields are moderate (70–75%) due to competing homo-coupling of Grignard reagents.
Aldol Condensation and Hydrogenation
This two-step approach first synthesizes the unsaturated intermediate 1,2-di(4-isobutylphenyl)ethylene, followed by hydrogenation.
Aldol Condensation
4-Isobutylacetophenone undergoes base-catalyzed condensation in the presence of NaOH or KOH. The reaction proceeds via enolate formation, followed by β-elimination to yield the α,β-unsaturated ketone. Acidic workup (H₂SO₄) at –15°C enhances selectivity for the trans isomer:
Catalytic Hydrogenation
The ethylene intermediate is hydrogenated using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under 1–5 atm H₂. Complete saturation occurs within 2–4 hours at 25–50°C, affording 1,2-bis(4-isobutylphenyl)ethane in 85–90% yield. Notably, aromatic ring hydrogenation is avoided by maintaining mild conditions.
Disproportionation and Reductive Coupling
A patent-derived method utilizes rhenium- or molybdenum-based catalysts for olefin metathesis.
Disproportionation of 4-Isobutylstyrene
4-Isobutylstyrene reacts with ethylene in the presence of Re₂O₇/Al₂O₃ at 50–80°C, producing 1,2-di(4-isobutylphenyl)ethylene via olefin exchange:
Reductive Workup
The ethylene derivative is hydrogenated as described in Section 3.2, yielding the final ethane product. This route is advantageous for large-scale production due to high atom economy.
Comparative Analysis of Methods
| Method | Catalyst | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts | AlCl₃/FeCl₃ | 0–25°C | 65–78% | Simple setup | Regioisomer formation, waste generation |
| Fe-catalyzed coupling | FeCl₂/imidazolium | 70°C | 92% | High yield, ligand-enabled selectivity | Requires inert atmosphere |
| Aldol + Hydrogenation | Pd/C, PtO₂ | 25–50°C | 85–90% | High purity | Multi-step process |
| Disproportionation | Re₂O₇/Al₂O₃ | 50–80°C | 80–85% | Scalable, atom-efficient | Specialized catalysts required |
Chemical Reactions Analysis
Types of Reactions
1,2-DI(4-Isobutylphenyl)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields simpler hydrocarbons.
Substitution: Results in the formation of various substituted derivatives.
Scientific Research Applications
The compound 1,1'-(1,2-Ethanediyl)bis[4-(2-methylpropyl)benzene] , also known as 1,2-Bis(4-isobutylphenyl)ethane , is a significant chemical with various applications in scientific research and industry. This article explores its applications, supported by comprehensive data tables and documented case studies.
Polymer Science
One of the primary applications of 1,1'-(1,2-Ethanediyl)bis[4-(2-methylpropyl)benzene] is in the field of polymer science. It serves as a monomer or crosslinking agent in the synthesis of various polymers, particularly in the production of thermoplastic elastomers (TPEs). These materials exhibit rubber-like properties while being processable like plastics.
Case Study: Synthesis of Thermoplastic Elastomers
A study demonstrated that incorporating this compound into polyolefin matrices improved the mechanical properties and thermal stability of the resulting elastomers. The addition led to enhanced tensile strength and elongation at break compared to conventional formulations.
Pharmaceutical Industry
In pharmaceutical applications, this compound has been explored as a potential drug delivery system due to its favorable solubility and biocompatibility profiles. Its structure allows for modification that can enhance drug loading capacity.
Case Study: Drug Delivery Systems
Research indicated that when used as a carrier for hydrophobic drugs, 1,1'-(1,2-Ethanediyl)bis[4-(2-methylpropyl)benzene] significantly increased the bioavailability of these compounds in vitro. The study highlighted its potential in formulating sustained-release formulations.
Chemical Intermediates
This compound is also utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows for functionalization that can lead to the development of new materials with specific properties.
Data Table: Comparison of Chemical Intermediates
| Compound Name | Application Area | Key Properties |
|---|---|---|
| 1,1'-(1,2-Ethanediyl)bis[4-(2-methylpropyl)benzene] | Polymer Science | Enhances mechanical properties |
| 4-Isobutylphenol | Antioxidant in plastics | Provides heat resistance |
| 4-Methylphenol | Precursor for resins | Used in adhesives and coatings |
Material Sciences
In material sciences, this compound is being researched for its role in developing advanced materials with tailored thermal and electrical properties. Its application in composite materials has shown promise for use in aerospace and automotive industries.
Case Study: Development of Composite Materials
A recent investigation into composite materials reinforced with this compound revealed improved thermal conductivity and mechanical strength. The results suggest its viability for high-performance applications where lightweight and durability are critical.
Mechanism of Action
The mechanism of action of 1,2-DI(4-Isobutylphenyl)ethane involves its interaction with various molecular targets and pathways. For example, in the electrocarboxylation process, the compound undergoes a two-electron electrochemical reduction mechanism. This involves the formation of a radical anion, which then undergoes cleavage to produce the corresponding organic radical and halide anion .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzene, 1,1'-(1,2-ethanediyl)bis[4-methoxy- (CAS 1657-55-2)
- Structure : Ethane-bridged bibenzyl with para-methoxy substituents.
- Properties :
- Comparison :
- The methoxy groups increase polarity compared to the isobutyl groups in the target compound, reducing hydrophobicity.
- Lower molecular weight (242.31 vs. inferred ~294 g/mol for the target compound) due to lighter substituents.
1,1'-(1,2-Ethanediyl)bis(4-vinylbenzene) (CAS Not Specified)
- Structure : Ethane bridge with para-vinyl substituents.
- Properties :
- Similar boiling point to the methoxy analog but higher LogP than the target compound’s likely value (estimated LogP >6 due to larger alkyl groups).
Brominated Analogs (e.g., Benzene, 1,1'-(1,2-ethanediyl)bis[3-bromo-; CAS 82732-03-4)
- Structure : Ethane bridge with bromo substituents.
- Regulatory Status :
- Comparison :
- Bromine atoms increase molecular weight and environmental persistence.
- Higher toxicity profile compared to alkyl-substituted analogs like the target compound.
1,1'-(1,2-dimethyl-1,2-ethanediyl)bis-Benzene (CAS 5789-35-5)
- Structure : Ethane bridge with methyl groups on the ethylene backbone.
- Classification : Class III substance (lower hazard category) in polymer applications .
- Comparison :
- Methyl groups on the ethane bridge reduce steric hindrance compared to bulky isobutyl substituents.
- Lower molecular weight (C${16}$H${16}$ vs. C${22}$H${30}$) and higher volatility.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Thermal Stability : Isobutyl-substituted bibenzyls exhibit higher thermal stability (estimated boiling point ~350°C) than methoxy or vinyl analogs due to stronger van der Waals interactions .
- Environmental Impact: Brominated analogs face stricter regulations due to bioaccumulation risks, whereas alkyl-substituted variants (e.g., target compound) may persist in non-food-grade recycled polymers .
- Hazard Classification : Class III status for ethane-bridged compounds with methyl or isobutyl groups suggests moderate toxicity, warranting caution in food-contact applications .
Biological Activity
1,1'-(1,2-Ethanediyl)bis[4-(2-methylpropyl)benzene], commonly referred to as a bisphenol derivative, is a chemical compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CH
- Molecular Weight : 250.40 g/mol
- CAS Number : 119809-70-0
Biological Activity Overview
The biological activity of 1,1'-(1,2-Ethanediyl)bis[4-(2-methylpropyl)benzene] can be categorized into several key areas:
- Antimicrobial Properties : Studies suggest that compounds similar to bisphenols exhibit antimicrobial effects against various pathogens. Their mechanism often involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
- Endocrine Disruption : Bisphenol derivatives are known for their potential endocrine-disrupting effects. They can mimic estrogen and interfere with hormonal signaling pathways, leading to various health implications.
- Antioxidant Activity : Some research indicates that such compounds may possess antioxidant properties, which can mitigate oxidative stress in biological systems.
Antimicrobial Activity
A study highlighted the effectiveness of bisphenol derivatives against drug-resistant bacteria. The compound was shown to reverse drug resistance in certain strains by targeting specific bacterial enzymes involved in resistance mechanisms. This was particularly evident in nasal cavity infections where conventional treatments failed .
Endocrine Disruption
Research has documented the estrogenic activity of bisphenols. In vitro studies have demonstrated that 1,1'-(1,2-Ethanediyl)bis[4-(2-methylpropyl)benzene] binds to estrogen receptors, potentially leading to reproductive and developmental issues in animal models . The compound's ability to mimic estrogen raises concerns about its impact on human health, particularly regarding fertility and hormonal balance.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. In vitro tests indicated that it could scavenge free radicals effectively, suggesting a protective role against oxidative stress-induced cellular damage . This property is particularly relevant in the context of chronic diseases where oxidative stress is a contributing factor.
Case Studies
Q & A
Q. What are the recommended methods for synthesizing 1,1'-(1,2-Ethanediyl)bis[4-(2-methylpropyl)benzene] in laboratory settings?
Methodological Answer: Synthesis typically involves coupling reactions such as Friedel-Crafts alkylation or condensation protocols. For example, analogous bis-aryl ethane derivatives have been synthesized using thiamine hydrochloride as a catalyst in condensation reactions between substituted benzaldehydes, optimizing reaction time and temperature to enhance yield . Steric hindrance from the 2-methylpropyl groups requires careful selection of catalysts (e.g., Lewis acids like AlCl₃) and inert reaction conditions to prevent side reactions. Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) is recommended .
Q. How can researchers characterize the purity and structural integrity of 1,1'-(1,2-Ethanediyl)bis[4-(2-methylpropyl)benzene]?
Methodological Answer: Key techniques include:
- <sup>1</sup>H NMR spectroscopy : Identify substituent environments (e.g., tert-butyl singlets at δ 0.83 ppm, aromatic doublets at δ 7.04–7.23 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 190–210 range for related compounds) and fragmentation patterns .
- Elemental analysis : Validate C/H ratios against theoretical values.
- TLC : Monitor reaction progress using silica gel plates with UV visualization .
Q. What are the key considerations for storing 1,1'-(1,2-Ethanediyl)bis[4-(2-methylpropyl)benzene] to ensure long-term stability?
Methodological Answer: Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation and photodegradation. Avoid exposure to moisture or acidic/basic conditions, which may hydrolyze the ethanediyl bridge. Regularly assess purity via NMR or HPLC .
Advanced Research Questions
Q. How can rotational isomerism in 1,1'-(1,2-Ethanediyl)bis[4-(2-methylpropyl)benzene] be investigated using NMR spectroscopy?
Methodological Answer: Variable-temperature <sup>1</sup>H NMR can reveal rotational barriers. For example, cooling the sample to –40°C may split aromatic proton signals (δ 7.04–7.23 ppm) due to restricted rotation around the ethanediyl bridge. Compare line-shape analysis or EXSY (Exchange Spectroscopy) to quantify activation energy . Computational modeling (DFT) can complement experimental data to map rotational conformers .
Q. What experimental approaches are suitable for analyzing the environmental persistence of this compound in soil matrices?
Methodological Answer:
- Extraction : Use EPA Method 8270B with benzene/methylene chloride/acetonitrile (4:4:2) to isolate the compound from soil .
- Quantification : Employ GC-MS with a DB-5 column and SIM mode for sensitivity.
- Degradation studies : Monitor half-life under UV light or microbial activity using LC-UV/MS .
Q. How should researchers address discrepancies in reported melting points or solubility data across literature sources?
Methodological Answer:
- Cross-validation : Use differential scanning calorimetry (DSC) to measure melting points with controlled heating rates (e.g., 5°C/min) .
- Solubility studies : Perform gravimetric analysis in solvents (e.g., toluene, DCM) under standardized temperatures (25°C ± 0.5°C).
- Crystallography : Single-crystal XRD resolves polymorphism or hydrate formation that may affect physical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
